molecular formula C14H15NO5S2 B2439350 Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895260-49-8

Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2439350
CAS No.: 895260-49-8
M. Wt: 341.4
InChI Key: MIGXELYVQDMLFA-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a sulfamoyl group and a carboxylate ester

Properties

IUPAC Name

methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S2/c1-9-4-5-11(19-2)10(8-9)15-22(17,18)12-6-7-21-13(12)14(16)20-3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGXELYVQDMLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with 2-methoxy-5-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones

Biological Activity

Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, characterized by a five-membered ring containing sulfur. Its molecular formula is C14H15N1O5S2C_{14}H_{15}N_{1}O_{5}S_{2} with a molecular weight of 341.4 g/mol. The structure includes a sulfamoyl group, which is often associated with biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₅N₁O₅S₂
Molecular Weight341.4 g/mol
CAS Number895260-49-8

Synthesis Methods

The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid with 2-methoxy-5-methylphenylsulfonyl chloride in the presence of a base like triethylamine. The resulting intermediate undergoes esterification with methanol to yield the final product. This method allows for high purity and yield through optimization of reaction conditions .

Antimicrobial Properties

Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound may be more effective against Gram-positive bacteria than Gram-negative bacteria.

Table: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and lung cancer cells. Further research is needed to elucidate the specific pathways involved.

Case Study: Cytotoxicity Assessment

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 15 µM for MCF-7 cells and 20 µM for A549 cells .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfamoyl group may interfere with enzymes critical for bacterial survival and proliferation.
  • Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in microbial and cancer cells.
  • Modulation of Cell Signaling Pathways : It may affect signaling pathways related to apoptosis and cell proliferation.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that this compound may be more effective against Gram-positive bacteria than Gram-negative bacteria.

Table: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assessment

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 15 µM for MCF-7 cells and 20 µM for A549 cells.

Summary of Research Findings

The following table summarizes the biological activities observed in various studies:

Biological ActivityTest MethodResults
AntimicrobialTube dilution methodSignificant activity against tested strains
AnticancerSRB assayCytotoxic effects on MCF-7 and A549 cell lines
Oxidative StressDPPH scavenging assayHigh radical scavenging capacity

Q & A

Basic: What are the key physicochemical properties of Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate?

Answer:
Critical physicochemical parameters include:

PropertyValue/DescriptionReference
Molecular FormulaC15H17NO6S2
Molecular Weight~363.4 g/mol
XlogP (Lipophilicity)~4.0 (indicating moderate hydrophobicity)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
These properties guide solvent selection for synthesis, purification, and biological testing. The XlogP value suggests solubility in organic solvents like THF or DCM, critical for reaction design .

Basic: What spectroscopic methods are essential for structural characterization?

Answer:
A combination of techniques is required:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy and sulfamoyl groups). For example, the methoxy group typically appears as a singlet at ~3.8 ppm in <sup>1</sup>H NMR .
  • IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350–1150 cm<sup>−1</sup> for sulfamoyl) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can conflicting NMR data from synthetic batches be resolved?

Answer:
Discrepancies often arise from impurities or tautomeric forms. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and confirms connectivity. For example, HMBC can correlate the sulfamoyl NH proton with adjacent carbons .
  • X-ray Crystallography : Provides definitive structural confirmation, as demonstrated in studies of analogous thiophene carboxylates .
  • Dynamic NMR Experiments : Detect rotational barriers in sulfamoyl groups at variable temperatures .

Basic: What synthetic routes are reported for analogous thiophene-2-carboxylates?

Answer:
Common strategies include:

  • Sulfamoylation : Reacting thiophene precursors with sulfamoyl chlorides in anhydrous THF with a base (e.g., triethylamine) to scavenge HCl .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from days to hours) and improves yields, as seen in related arylthiophene systems .
  • Stepwise Functionalization : Introducing methoxy and methyl groups via Friedel-Crafts alkylation or nucleophilic substitution .

Advanced: How can computational methods predict reactivity in sulfamoylthiophene derivatives?

Answer:

  • DFT Calculations : Optimize transition states to evaluate sulfamoylation energetics. For example, B3LYP/6-31G* models predict regioselectivity in electrophilic substitutions .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites on the thiophene ring .
  • Docking Studies : Screen interactions with biological targets (e.g., enzymes inhibited by sulfonamide derivatives) .

Basic: How is purity assessed during synthesis?

Answer:

  • HPLC : Quantifies impurities using a C18 column and UV detection (λ = 254 nm). A retention time of ~8–10 min is typical for similar compounds .
  • TLC : Monitors reaction progress (silica gel, ethyl acetate/hexane 3:7, Rf ~0.5) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

Advanced: What strategies mitigate byproduct formation during sulfamoylation?

Answer:

  • Low-Temperature Reactions : Slow sulfamoyl chloride addition at 0–5°C minimizes polysubstitution .
  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc) for amines) .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)2) enhance selectivity in cross-coupling steps .

Advanced: How does steric hindrance affect reaction yields, and how can it be addressed?

Answer:
Bulky substituents (e.g., 2-methoxy-5-methylphenyl) slow sulfamoylation. Solutions include:

  • Microwave Irradiation : Enhances kinetic control, favoring desired products .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reagent solubility .
  • Ultrasound-Assisted Synthesis : Accelerates mass transfer in sterically crowded systems .

Basic: What are the stability considerations for this compound?

Answer:

  • Hydrolysis Sensitivity : The ester group degrades in aqueous basic conditions. Store at pH 5–7 in inert atmospheres .
  • Light Sensitivity : Thiophene rings may photodegrade; use amber vials and avoid UV exposure .
  • Thermal Stability : Decomposes above 200°C; DSC/TGA analysis is recommended for storage guidelines .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Bioisosteric Replacement : Swap the sulfamoyl group with sulfonamide or phosphonate to modulate activity .
  • Substituent Tuning : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance electrophilic reactivity .
  • Pharmacophore Modeling : Aligns key moieties (e.g., carboxylate, sulfamoyl) with target binding pockets .

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